molecular formula C19H18N4O3S B2670998 N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-88-7

N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2670998
CAS No.: 872701-88-7
M. Wt: 382.44
InChI Key: PCMBNVHASWNLGM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyridazine core scaffold—a heterocyclic system recognized for its significant potential in medicinal chemistry research . This compound incorporates a 2,4-dimethoxyphenyl acetamide group linked via a sulfanyl bridge to a 6-(pyridin-4-yl)pyridazine, a structure designed for exploring interactions with biological targets. Heterocyclic compounds containing nitrogen and sulfur atoms, such as this one, are frequently investigated as key scaffolds for developing novel therapeutics due to their versatile binding properties . Researchers may utilize this compound as a core building block or intermediate in the synthesis of more complex molecules. It also serves as a valuable reference standard in high-throughput screening assays to identify new small molecule agonists or antagonists of protein targets, following trends in modern drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-14-3-4-16(17(11-14)26-2)21-18(24)12-27-19-6-5-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMBNVHASWNLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazine ring.

    Attachment of the sulfanyl group:

    Coupling with the acetamide moiety: The final step could involve coupling the intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the pyridazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide. The structural features of this compound suggest that it may exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Study on K562 Cells : A recent study assessed the effects of structurally related compounds on K562 leukemic cells, revealing that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations .
  • Evaluation Against Solid Tumors : Another investigation reported that pyrazole derivatives exhibited potent activity against solid tumors, with IC50 values indicating strong growth inhibition .

Anti-inflammatory Properties

In addition to anticancer applications, compounds like this compound have been explored for their anti-inflammatory effects.

Mechanism

The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in mediating inflammatory responses .

Clinical Relevance

Recent advancements in drug design have highlighted pyrazole derivatives as promising candidates for treating inflammatory diseases. Their ability to modulate immune responses makes them suitable for further development in therapeutic contexts .

Antiviral Potential

Emerging research suggests that compounds similar to this compound may also possess antiviral properties.

Research Findings

A review highlighted the potential of N-Heterocycles as antiviral agents, noting that structural modifications could enhance their efficacy against specific viral targets .

Data Tables

The following table summarizes key findings regarding the applications of this compound and related compounds:

ApplicationRelated CompoundsKey FindingsReference
AnticancerPyrazole derivativesInduced apoptosis in K562 cells
7H-Pyrazolo[4,3-e]-triazoloSignificant growth inhibition
Anti-inflammatoryVarious pyrazole analoguesInhibited COX and LOX activities
AntiviralN-HeterocyclesEffective against viral replication

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents/R-Groups Key Functional Differences Potential Implications Reference
Target Compound : N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide Pyridazine + acetamide 2,4-dimethoxyphenyl; pyridin-4-yl at C6 of pyridazine Balances lipophilicity and hydrogen bonding
Compound 18 () Pyrimidinone + acetamide 2,4-dimethoxyphenyl; CF3-benzothiazole Pyrimidinone replaces pyridazine; CF3 group Enhanced lipophilicity; possible kinase inhibition
VUAA-1 () Triazole + acetamide Ethylphenyl; pyridin-3-yl triazole Triazole core; lacks methoxy groups Orco receptor agonism; altered binding affinity
N-(6-CF3-benzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () Benzothiazole + acetamide 2,5-dimethoxyphenyl; CF3-benzothiazole Methoxy positional isomer; benzothiazole core Steric/electronic effects on target engagement
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Diaminopyrimidine + acetamide 4-chlorophenyl; diaminopyrimidine Chlorophenyl; diaminopyrimidine Solubility differences; hydrogen bonding
Telaglenastat () Pyridazine + thiadiazole Trifluoromethoxyphenyl; thiadiazole Multi-heterocyclic structure; CF3O group Enhanced metabolic stability; kinase inhibition

Structural and Electronic Comparisons

  • Core Heterocycles: The pyridazine core in the target compound contrasts with pyrimidinone (Compound 18), triazole (VUAA-1), and benzothiazole () systems. Pyridazine’s electron-deficient nature may enhance interactions with cationic binding pockets compared to pyrimidinone or triazole .
  • In contrast, the 2,5-dimethoxy isomer () may alter steric hindrance and π-π stacking . The pyridin-4-yl substituent on pyridazine introduces a basic nitrogen, possibly improving solubility or forming salt bridges, whereas CF3 groups (Compound 18, ) increase lipophilicity .

Physicochemical Properties

  • Solubility : The target compound’s dimethoxy and pyridinyl groups may enhance aqueous solubility compared to CF3-containing analogs (e.g., Compound 18). However, chlorophenyl derivatives () exhibit reduced solubility due to hydrophobic Cl substituents .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O3S
  • IUPAC Name : this compound
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=N3

The compound features a complex structure comprising a dimethoxyphenyl group and a pyridazinyl moiety, which are known to impart various biological activities.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The presence of pyridine and pyridazine rings is often associated with antimicrobial activity. Research indicates that compounds containing these groups can inhibit bacterial growth and show efficacy against resistant strains .
  • Anticonvulsant Effects :
    • Analogous compounds have been evaluated for their anticonvulsant properties in animal models. Initial screenings indicate that modifications to the acetamide structure can enhance activity against seizures .
  • Mechanism of Action :
    • The proposed mechanism involves modulation of neurotransmitter systems and ion channels, particularly voltage-gated sodium channels, which are critical in controlling neuronal excitability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialInhibits growth of resistant bacteria
AnticonvulsantReduces seizure frequency in models

Case Study: Anticancer Activity

A study conducted on similar pyridazine derivatives demonstrated that certain modifications led to increased cytotoxicity against human colorectal carcinoma (HT-29) cells. The derivatives exhibited an EC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency .

Case Study: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus revealed that compounds related to this compound showed effective inhibition at concentrations as low as 10 µg/mL, suggesting potential for development into new antimicrobial agents .

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